molecular formula C8H4BrNO3 B12361776 6-bromo-6H-3,1-benzoxazine-2,4-dione

6-bromo-6H-3,1-benzoxazine-2,4-dione

Cat. No.: B12361776
M. Wt: 242.03 g/mol
InChI Key: XSDUUOGHBNAFEM-UHFFFAOYSA-N
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Description

6-bromo-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3. It is a white to yellow solid that is stable under standard conditions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-6H-3,1-benzoxazine-2,4-dione typically involves the bromination of 3,1-benzoxazine-2,4-dione. One common method includes the reaction of 3,1-benzoxazine-2,4-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

6-bromo-6H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisatoic anhydride: Similar in structure but with different reactivity and applications.

    6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with distinct properties.

Uniqueness

6-bromo-6H-3,1-benzoxazine-2,4-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-6H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H

InChI Key

XSDUUOGHBNAFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1Br

Origin of Product

United States

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